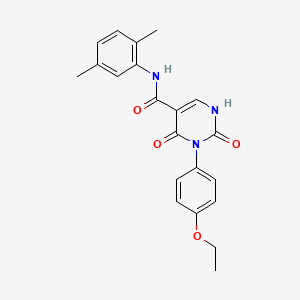![molecular formula C20H22FN5O4 B14977496 3-(2-fluorophenyl)-N-(1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide](/img/structure/B14977496.png)
3-(2-fluorophenyl)-N-(1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and oxazole rings, followed by the introduction of the fluorophenyl group and the methoxyethyl carbamoyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-CHLOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
- 3-(2-BROMOPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-(2-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE lies in its fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H22FN5O4 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22FN5O4/c1-12-19(13(2)26(24-12)11-18(27)22-8-9-29-3)23-20(28)17-10-16(25-30-17)14-6-4-5-7-15(14)21/h4-7,10H,8-9,11H2,1-3H3,(H,22,27)(H,23,28) |
InChI-Schlüssel |
LTWFHJCTWHYJDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(=O)NCCOC)C)NC(=O)C2=CC(=NO2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14977424.png)
![2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B14977437.png)

![N-(4-chlorophenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14977448.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14977455.png)
![N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B14977457.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14977459.png)
![N-(2,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14977467.png)
![2-{2-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B14977475.png)
![N-(2-bromophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B14977478.png)
![3-(4-ethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14977482.png)
![N-[2-(2,4-Dichlorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B14977491.png)
